![molecular formula C22H18N4O5 B2885338 3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 866340-96-7](/img/new.no-structure.jpg)
3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. The synthetic routes can be grouped based on the creation of the pyrido[2,3-d]pyrimidine moiety . Common steps include:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving pyridine and pyrimidine derivatives.
Introduction of substituents: The 4-methoxybenzyl and 4-nitrobenzyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 4-aminobenzyl derivatives.
Substitution: Various substituted pyrido[2,3-d]pyrimidine derivatives.
Scientific Research Applications
3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrido[4,3-d]pyrimidines: These compounds share a similar core structure but differ in their substituents and biological activities.
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have been studied for their antitubercular activity.
Uniqueness
3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of both methoxy and nitro groups allows for diverse chemical reactivity and potential biological activities.
Biological Activity
3-(4-Methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidines. Its unique structure features a pyrimidine core fused with a pyridine ring, and it is substituted with methoxy and nitro groups on the benzyl moieties. These structural characteristics suggest potential for diverse biological activities , particularly in medicinal chemistry.
The compound's chemical reactivity can be attributed to the electron-withdrawing nature of the nitro group and the electron-donating properties of the methoxy group. This allows for various nucleophilic substitutions and electrophilic aromatic substitution reactions. The following table summarizes some of the key chemical properties:
Property | Description |
---|---|
Molecular Formula | C19H18N4O3 |
Molecular Weight | 342.37 g/mol |
Solubility | Low solubility in water; improved by alkylation |
Reactivity | Nucleophilic substitutions; electrophilic substitutions |
Biological Activity
Research indicates that pyrido[2,3-d]pyrimidine derivatives exhibit significant biological activities including antibacterial, antifungal, and anticancer properties. The presence of both methoxy and nitro substituents in this compound may enhance its bioactivity by improving solubility and facilitating interactions with biological macromolecules.
Antimicrobial Activity
Similar compounds have shown activity against Mycobacterium tuberculosis and other pathogens, suggesting that this compound could also be a candidate for further pharmacological evaluation. For instance:
- 6-amino-8-(4-nitrophenyl)-5-aryl-5-tetrahydropyrido[2,3-d]pyrimidine : Exhibits antimicrobial activity.
- Pyrano[2,3-d]pyrimidine derivatives : Known for anticancer properties.
- Pyrido[1,2-e]purine-2,4(1H,3H)-dione analogues : Demonstrated antibacterial effects.
Case Studies
Several studies have explored the biological activity of related compounds:
- Inhibition of eEF-2K : A study synthesized a series of pyrido[2,3-d]pyrimidine derivatives and evaluated their inhibitory activity against eEF-2K. The results indicated that modifications at specific positions significantly affected potency .
- Antitumor Activity : Another investigation assessed the antitumor efficacy of pyrido[2,3-d]pyrimidines across various cancer cell lines (e.g., NCI-H1975). Compounds showed promising results with IC50 values indicating effective inhibition .
Properties
CAS No. |
866340-96-7 |
---|---|
Molecular Formula |
C22H18N4O5 |
Molecular Weight |
418.409 |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1-[(4-nitrophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H18N4O5/c1-31-18-10-6-16(7-11-18)14-25-21(27)19-3-2-12-23-20(19)24(22(25)28)13-15-4-8-17(9-5-15)26(29)30/h2-12H,13-14H2,1H3 |
InChI Key |
OAZVIHSNFBQTJT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
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